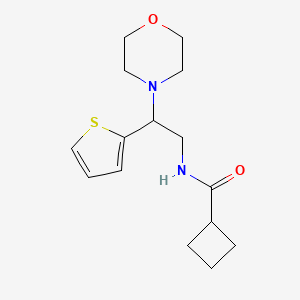
N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholino compounds typically involves the condensation of specific precursors. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate . This suggests that the synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide might also involve a series of condensation and cyclization steps, starting from appropriate thiophene and morpholine derivatives.
Molecular Structure Analysis
The molecular structure of morpholino compounds is characterized by the presence of a morpholine ring, which can be involved in various interactions. For example, in the crystal structure of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, the morpholino group adopts a twisted boat conformation and makes van der Waals contact with the O4 oxygen of thymine . Similarly, the morpholino ring in the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide is likely to contribute to the overall conformation and stability of the molecule .
Chemical Reactions Analysis
The reactivity of morpholino compounds can be influenced by the morpholine moiety. In the case of the acridinecarboxamide derivative, the morpholino nitrogen was found to be protonated and involved in hydrogen bonding . This suggests that the morpholine group in this compound may also participate in similar chemical interactions, potentially affecting the compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholino compounds are often determined by their molecular structure. For instance, the inclusion complexes of 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonane with cyclodextrins were studied using NMR spectroscopy, indicating the ability of the morpholine fragment to interact with receptor molecules . This interaction capability might also be expected for this compound, affecting its solubility, stability, and potential for forming supramolecular structures.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Oxime Derivatives and Morpholin Groups : Research on oxime derivatives, including those with morpholin groups, has revealed insights into the crystalline structure and space group configurations of compounds. These studies offer foundational knowledge for understanding the chemical behavior and potential applications of compounds with similar structures to N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide (Dinçer et al., 2005).
Copper(II) Chloride Complex Synthesis : The cyclization process involving morpholide groups and copper(II) chloride showcases the role of such structures in forming complex molecular arrangements, highlighting their potential in synthesis and catalysis (Petrov et al., 2020).
Chemical Reactions and Molecular Transformations
Enamine Chemistry : The reaction of enamines with α-chloroacrylonitrile, leading to the formation of cyclobutanes and quaternary salts, underscores the reactivity and versatility of compounds with morpholino and thiophene groups in synthetic chemistry (Madsen, 1968).
Thioamide Salts Reactions : Studies on NN-disubstituted thioamide salts demonstrate the potential for disproportionation and formation of cyanides and cyano-amides, further illustrating the chemical utility of morpholino groups in complex reaction mechanisms (Okecha & Stansfield, 1977).
Potential in Drug Development and Biological Applications
Antiproliferative Activity : The synthesis and structural analysis of compounds with morpholino and thiophene groups have led to discoveries of molecules with significant antiproliferative activity against cancer cell lines, indicating the potential of these compounds in drug development and therapeutic applications (Lu et al., 2021).
Antimycobacterial Agents : Novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have shown potent inhibitory activity against Mycobacterium tuberculosis, demonstrating the role of such compounds in addressing infectious diseases (Marvadi et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(12-3-1-4-12)16-11-13(14-5-2-10-20-14)17-6-8-19-9-7-17/h2,5,10,12-13H,1,3-4,6-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVBGTSQYGEPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)
![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)
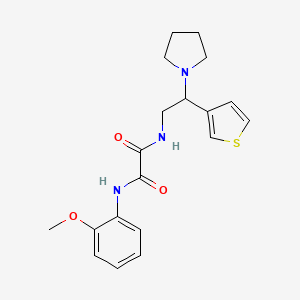
![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)
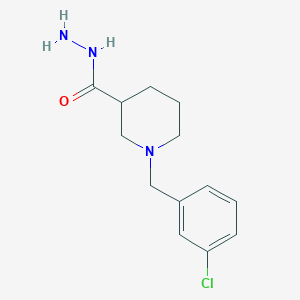
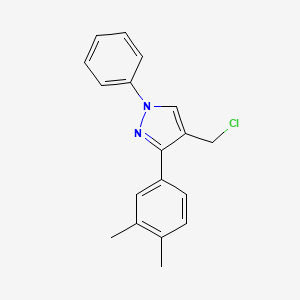
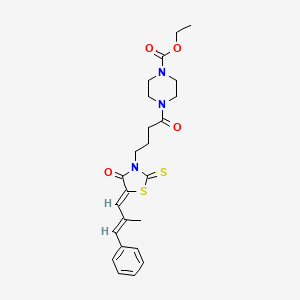
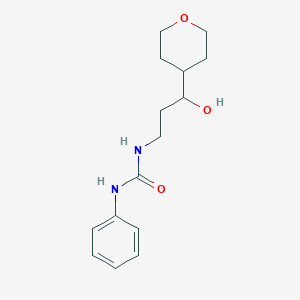
![2-Cyclopropyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2552581.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2552586.png)
![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)